beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol
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Overview
Description
beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclohexene ring
Mechanism of Action
Target of Action
β-Bisabolol, also known as 4-methyl-1-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-ol, is a naturally occurring monocyclic sesquiterpene alcohol . It is known to have anti-irritant, anti-inflammatory, and anti-microbial properties . .
Mode of Action
Its anti-inflammatory and anti-irritant properties suggest that it may interact with cellular targets involved in the inflammatory response . Additionally, β-Bisabolol has been shown to enhance the percutaneous absorption of certain molecules, suggesting it may interact with components of the skin barrier .
Pharmacokinetics
As a lipophilic compound, β-Bisabolol is likely to be well absorbed through the skin . .
Biochemical Analysis
Biochemical Properties
.beta.-Bisabolol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease the actions of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase . The nature of these interactions is likely due to the ability of .beta.-Bisabolol to bind to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
.beta.-Bisabolol has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have neuroprotective, cardioprotective, and nephroprotective effects, indicating its influence on cell function in the nervous system, cardiovascular system, and kidneys .
Molecular Mechanism
The molecular mechanism of action of .beta.-Bisabolol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the activity of AChE, BuChE, and β-secretase, which are key enzymes involved in neurological function .
Temporal Effects in Laboratory Settings
The effects of .beta.-Bisabolol have been studied over time in laboratory settings. It has been found that .beta.-Bisabolol is well absorbed following dermal exposure . One study using cadaver skin demonstrated that .beta.-Bisabolol can enhance the penetration of 5-fluorouracil .
Dosage Effects in Animal Models
The effects of .beta.-Bisabolol vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that betaIt is known that .beta.-Bisabolol is a product of the mevalonate pathway, which is a key metabolic pathway involved in the production of terpenes and sterols .
Transport and Distribution
The transport and distribution of betaIt is known that .beta.-Bisabolol is well absorbed following dermal exposure, suggesting that it may be transported through the skin and distributed to various tissues in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and appropriate alkylating agents.
Alkylation: The cyclohexene undergoes alkylation with 1,5-dimethyl-4-hexenyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts like palladium or platinum to facilitate the alkylation and hydroxylation reactions.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of cyclohexenone derivatives
Reduction: Formation of cyclohexane derivatives
Substitution: Formation of alkyl halides or other substituted cyclohexenes
Scientific Research Applications
beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexen-1-ol: A simpler analog with a hydroxyl group attached to the cyclohexene ring.
1-Terpinenol: A related compound with a similar structure but different alkyl substituents.
Terpineol-1: Another analog with a hydroxyl group and different alkyl substituents.
Uniqueness
beta-bisabolol,(1S)-1-[(1S)-1,5-dimethyl-4-hexenyl]-4-methyl-3-cyclohexen-1-ol,beta-bisabolol is unique due to its specific alkyl substituents, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
15352-77-9 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S)-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-7-14(4)15(16)10-8-13(3)9-11-15/h6,8,14,16H,5,7,9-11H2,1-4H3/t14-,15+/m0/s1 |
InChI Key |
WTVHAMTYZJGJLJ-LSDHHAIUSA-N |
SMILES |
CC1=CCC(CC1)(C(C)CCC=C(C)C)O |
Isomeric SMILES |
CC1=CC[C@@](CC1)([C@@H](C)CCC=C(C)C)O |
Canonical SMILES |
CC1=CCC(CC1)(C(C)CCC=C(C)C)O |
Appearance |
Colorless viscous oil |
boiling_point |
305.00 to 307.00 °C. @ 760.00 mm Hg |
Key on ui other cas no. |
15352-77-9 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol; Levomenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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